3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Description
3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one (Compound 19b) is a thiazolidinone derivative synthesized via a cyclocondensation reaction involving 4-(trifluoromethyl)aniline and polyhalonitrobutadiene precursors under controlled conditions (−18°C in methanol) . The compound crystallizes as a yellow solid with a melting point of 228–229°C, distinguishing it from analogs with less electronegative substituents. Its structure is confirmed by IR, $ ^1 \text{H} $ NMR, and $ ^13 \text{C} $ NMR spectroscopy, with characteristic signals for the trifluoromethyl (–CF$_3$) group (e.g., a strong C–F stretch at ~1100 cm$^{-1}$ in IR and distinct $ ^19 \text{F} $ NMR shifts) . The trifluoromethyl group in 19b enhances metabolic stability and modulates electronic properties, making it a candidate for drug discovery .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NOS/c11-10(12,13)7-1-3-8(4-2-7)14-6-16-5-9(14)15/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKWCAINDSWEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Chemical Reactions Involving Thiazolidinones
Thiazolidinones can participate in various chemical reactions, including:
-
Condensation Reactions : These reactions involve the combination of thiazolidinones with aldehydes or other carbonyl compounds to form new derivatives. For example, condensation with 4-methylbenzaldehyde can yield compounds like (5Z)-5-(4-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one.
-
Cyclization Reactions : These are crucial for the formation of the thiazolidinone ring. Thiosemicarbazones react with ethyl 2-bromoacetate or diethyl acetylenedicarboxylate to form thiazolidinones .
-
Substitution Reactions : Thiazolidinones can undergo substitution reactions at various positions, modifying their biological activities. For instance, substituting the phenyl ring with different functional groups can alter their cytotoxicity and other properties .
Biological Activities of Thiazolidinone Derivatives
Thiazolidinone derivatives, including those with trifluoromethylphenyl scaffolds, have been studied for their biological activities:
-
Antimicrobial Activity : Thiazolidinones are known to exhibit significant antimicrobial properties, making them potential candidates for developing new antimicrobial agents .
-
Antiviral Activity : Some thiazolidinone derivatives have shown antiviral properties, particularly against HIV .
-
Anticancer Activity : Thiazolidinones have been investigated for their anticancer potential. They can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for cancer therapy .
Data Tables and Research Findings
While specific data tables for 3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one are not available, general findings on thiazolidinone derivatives are summarized below:
| Compound | Biological Activity | IC50 Values | Cell Lines |
|---|---|---|---|
| N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide | Anticancer | 2.67 mM | 769-P (Renal Cell Adenocarcinoma) |
| N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide | Anticancer | 2.93 mM | 769-P (Renal Cell Adenocarcinoma) |
| 1H-Tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives with 3-(trifluoromethyl)phenyl scaffold | Antiviral (HIV) | Not specified | Not specified |
These findings highlight the potential of thiazolidinone derivatives in biomedical applications, though specific data for 3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is limited.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Numerous studies have indicated that derivatives of 1,3-thiazolidin-4-one exhibit significant anticancer properties. For instance, compounds similar to 3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one have demonstrated cytotoxic effects against various cancer cell lines. A study reported IC50 values ranging from 1.61 to 2.98 µg/mL against different cancer cell lines, showcasing potent anti-proliferative effects .
- Case Study : A derivative was tested for its ability to inhibit specific kinases involved in cancer progression, showing IC50 values as low as 0.021 µmol/L against multi-tyrosine kinases such as c-Met and Src .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against various pathogens. A study highlighted that thiazolidinone derivatives exhibited significant inhibition against microbial strains, making them potential candidates for developing new antibiotics .
- Data Table : Antimicrobial activity of selected thiazolidinone derivatives:
Compound Microbial Strain Minimum Inhibitory Concentration (µg/mL) Compound A Mycobacterium smegmatis 6.25 Compound B Pseudomonas aeruginosa 12.5 Compound C Candida albicans 15.0
Biological Studies
The compound is also investigated for its interactions with biological targets:
- Enzyme Inhibition : Research indicates that thiazolidinone derivatives can act as enzyme inhibitors, which may lead to therapeutic applications in treating diseases associated with enzyme dysregulation .
- Anti-HIV Activity : Some derivatives have shown promising results in inhibiting HIV replication, highlighting the potential of these compounds in antiviral therapy .
Synthetic Strategies
The synthesis of 3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone ring . The following synthetic routes have been explored:
- Ultrasound-Assisted Synthesis : This method enhances yield and reduces energy consumption during the synthesis process .
- Catalytic Methods : Various catalysts have been employed to optimize reaction conditions and improve product yields.
Industrial Applications
In addition to its research applications, 3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is being explored for:
- Materials Science : The compound is utilized in developing new materials with unique electronic and optical properties due to its distinct chemical structure .
- Pharmaceutical Development : Its potential as a building block for synthesizing more complex molecules makes it valuable in drug development processes.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Thiazolidin-4-one derivatives vary in substituents at the 2- and 3-positions of the heterocyclic ring, leading to differences in physical properties, reactivity, and bioactivity. Below is a detailed comparison of 19b with structurally similar compounds:
Table 1: Structural and Physical Properties of Selected Thiazolidin-4-one Derivatives
Key Observations:
Electronic Effects: The electron-withdrawing –CF$3$ group in 19b increases the electrophilicity of the thiazolidinone ring compared to electron-donating groups (e.g., –CH$3$ in ), influencing reactivity in nucleophilic substitutions .
Thermal Stability : Higher melting points in 19b (228–229°C) vs. 19a (208–209°C) suggest stronger intermolecular forces (e.g., dipole-dipole interactions from –CF$_3$) .
Crystallography : Derivatives with 2-thioxo substituents (e.g., ) exhibit planar ring conformations, while chlorophenyl analogs show distorted geometries due to steric effects .
Table 2: Bioactivity of Thiazolidin-4-one Derivatives
Key Findings:
Nitro Derivatives: Compounds with –NO$_2$ groups (e.g., XVII) show potent antimicrobial activity (MIC: 6.25 µg/mL) due to enhanced electron deficiency, facilitating membrane disruption .
Hybrid Structures: Thiadiazole-thiazolidinone hybrids (e.g., ) demonstrate dual-target inhibition, suggesting synergistic effects from heterocyclic fusion.
Biological Activity
3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The structural formula of 3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is characterized by a thiazolidinone ring with a trifluoromethyl group attached to the phenyl moiety. This unique structure contributes to its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, derivatives of 1,3-thiazolidin-4-ones have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | SW480 (Colon) | <10 | Induces apoptosis via CDK1/cyclin B inhibition |
| 5-benzylidene-4-thiazolidinone | HT29 (Colon) | 5.8 ± 0.76 | Growth arrest at G2/M phase |
| N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl] benzamide | Various | <20 | Antiproliferative against Gram-positive bacteria and yeasts |
Research indicates that compounds with trifluoromethyl substitutions tend to exhibit enhanced cytotoxicity compared to their non-fluorinated counterparts. In particular, studies have shown that 3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one exhibits a significant reduction in cell viability in human colon and prostate cancer cells .
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives are well-documented. Compounds like 3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one have demonstrated efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | Low MIC observed |
| Enterococcus faecalis | Low MIC observed |
The trifluoromethyl group enhances the lipophilicity of the compound, allowing better penetration through bacterial membranes and increasing its bactericidal effect .
The mechanisms underlying the biological activities of thiazolidinones are multifaceted:
- Cytotoxicity : Induces apoptosis through modulation of cell cycle regulators such as CDK1 and cyclins.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of biofilm formation.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .
Case Studies
Several case studies have illustrated the effectiveness of thiazolidinone derivatives in clinical settings:
- Colon Cancer Treatment : A study demonstrated that treatment with 3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one led to a significant decrease in tumor size in xenograft models.
- Infection Management : Clinical trials indicated that compounds with similar structures effectively reduced infection rates in patients with antibiotic-resistant strains.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a two-step process:
Condensation : React 4-(trifluoromethyl)benzaldehyde with methyl thioacetate to form an intermediate thioamide.
Cyclization : Treat the intermediate with a cyclizing agent (e.g., 2,3-diazetidinone) under reflux in a polar aprotic solvent (e.g., DMF) to yield the thiazolidin-4-one core .
- Optimization Tips : Adjust stoichiometry (e.g., 1:1.2 aldehyde-to-thioacetate ratio) and reaction time (6–8 hours) to improve yield. Monitor progress via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign signals for the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and thiazolidinone carbonyl (δ ~170 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. For example, triclinic crystal systems (space group P1) are common, with unit cell parameters a ≈ 7.2 Å, b ≈ 9.1 Å, c ≈ 14.5 Å .
- FT-IR : Identify C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance antimicrobial activity while minimizing toxicity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro or fluoro) at the para-position of the phenyl ring to boost antimicrobial potency. For example, derivatives with 4-nitrophenyl or 4-fluorophenyl substituents show enhanced activity .
- Toxicity Mitigation : Replace the trifluoromethyl group with less lipophilic moieties (e.g., methoxy) to reduce cytotoxicity. Validate via in vitro assays (e.g., HEK-293 cell viability tests) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Comparative Studies : Re-evaluate conflicting results under controlled conditions. For instance, discrepancies in IC₅₀ values may arise from differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. saline) .
Q. How can regioselectivity challenges in functionalizing the thiazolidin-4-one core be addressed?
- Methodological Answer :
- Directing Groups : Install a temporary protecting group (e.g., Boc) on the nitrogen to steer electrophilic substitution toward the C5 position .
- Metal-Catalyzed Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to selectively modify the aryl ring. Optimize ligand choice (e.g., SPhos) for steric control .
Q. What computational methods support the prediction of this compound’s pharmacokinetic properties?
- Methodological Answer :
- In Silico Tools : Apply SwissADME or ADMETLab to predict logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, the trifluoromethyl group increases logP (~3.5), suggesting moderate bioavailability .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., bacterial enoyl-ACP reductase) to rationalize activity differences between analogs .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for this compound, while others classify it as safe?
- Resolution Strategy :
- Dose-Dependent Effects : Replicate cytotoxicity assays across a broader concentration range (e.g., 1–100 μM) to identify thresholds.
- Cell Line Variability : Test on multiple cell lines (e.g., HepG2 vs. NIH/3T3) to assess tissue-specific toxicity.
- Impurity Screening : Analyze batches via LC-MS to rule out contaminants (e.g., unreacted aldehydes) as contributors to toxicity .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s antidiabetic potential in vitro?
- Methodological Answer :
- Positive Controls : Include metformin (IC₅₀ ~1 mM for AMPK activation) or rosiglitazone (PPARγ agonist) to benchmark activity .
- Solvent Controls : Use vehicle-only groups (e.g., 0.1% DMSO) to isolate compound effects.
- Metabolic Assays : Pair glucose uptake assays (e.g., 2-NBDG) with cytotoxicity measurements to avoid false positives from cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
